molecular formula C14H24N2O3 B12991134 tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

Cat. No.: B12991134
M. Wt: 268.35 g/mol
InChI Key: STPHJCGLYQBLCP-UHFFFAOYSA-N
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Description

tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure containing both pyrrole and pyridine rings. The tert-butyl group and the 7,7-dimethyl substitution add steric bulk to the molecule, influencing its reactivity and stability.

Preparation Methods

The synthesis of tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a pyrrole derivative, which undergoes cyclization with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often involve refluxing in a solvent like methanol with an acid catalyst such as methanesulfonic acid .

Industrial production methods for such compounds usually involve optimization of these synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate include:

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 7,7-dimethyl-6-oxo-1,3,3a,4,5,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-7-9-6-15-11(17)14(4,5)10(9)8-16/h9-10H,6-8H2,1-5H3,(H,15,17)

InChI Key

STPHJCGLYQBLCP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CN(CC2CNC1=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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